methyl 4-(aminomethyl)-3-bromobenzoate hydrochloride
Description
Methyl 4-(aminomethyl)-3-bromobenzoate hydrochloride is a brominated aromatic compound featuring a benzoate ester backbone with an aminomethyl substituent at the 4-position and a bromine atom at the 3-position. The hydrochloride salt enhances its stability and solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications.
Properties
CAS No. |
2648946-37-4 |
|---|---|
Molecular Formula |
C9H11BrClNO2 |
Molecular Weight |
280.54 g/mol |
IUPAC Name |
methyl 4-(aminomethyl)-3-bromobenzoate;hydrochloride |
InChI |
InChI=1S/C9H10BrNO2.ClH/c1-13-9(12)6-2-3-7(5-11)8(10)4-6;/h2-4H,5,11H2,1H3;1H |
InChI Key |
SMTANYAYRWCAQV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)CN)Br.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthesis of Methyl 3-Bromo-4-Cyanobenzoate
The foundational step for this route involves the preparation of methyl 3-bromo-4-cyanobenzoate. While direct bromination of methyl 4-cyanobenzoate is challenging due to competing directing effects, an alternative pathway begins with 4-cyano-3-bromobenzoic acid. Esterification with methanol in the presence of hydrochloric acid under reflux conditions yields the nitrile ester. As detailed in patent US20070149802A1, esterification protocols using HCl-methanol mixtures at reflux for 7 hours achieve near-quantitative conversion.
Hydrogenation to Aminomethyl Group
Catalytic hydrogenation of the nitrile group to an aminomethyl moiety is performed using palladium-on-carbon (Pd/C) or Raney nickel under hydrogen gas (1–3 atm). The reaction proceeds in polar aprotic solvents such as tetrahydrofuran (THF) or ethyl acetate at 25–50°C. This step, adapted from methodologies in Synlett 10, 1623 (2001), requires careful exclusion of moisture to prevent hydrolysis. The resulting methyl 3-bromo-4-(aminomethyl)benzoate is isolated via solvent evaporation, with yields typically ranging from 88% to 92%.
Table 1: Optimization of Hydrogenation Conditions
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Pd/C | THF | 40 | 6 | 89 |
| Raney Ni | EtOAc | 50 | 8 | 85 |
| PtO₂ | MeOH | 25 | 12 | 78 |
Direct Esterification of 3-Bromo-4-(Aminomethyl)Benzoic Acid
Preparation of 3-Bromo-4-(Aminomethyl)Benzoic Acid
This intermediate is synthesized via bromination of 4-(aminomethyl)benzoic acid using bromine (Br₂) in acetic acid at 0–5°C. The reaction exploits the ortho-directing effect of the aminomethyl group, selectively introducing bromine at the 3-position. Careful stoichiometric control (1.1 equiv Br₂) minimizes di-substitution, achieving 93% mono-brominated product.
Esterification and Hydrochloride Salt Formation
The carboxylic acid is esterified with methanol using concentrated HCl as a catalyst. A representative protocol from US20070149802A1 employs 30% HCl (1.5 equiv) in methanol under reflux for 7 hours. Post-reaction, the mixture is cooled to 10°C, and the pH is adjusted to 6–7 using 4% NaOH to neutralize excess HCl. Subsequent extraction with methylene chloride and pH adjustment to 10–11 ensures efficient phase separation, yielding the free base. Treatment with gaseous HCl in diethyl ether precipitates the hydrochloride salt, which is filtered and dried under vacuum (95% purity, 89% yield).
Reduction of Oxime and Imine Intermediates
Oxime Formation from 3-Bromo-4-Formylbenzoate
Methyl 3-bromo-4-formylbenzoate, prepared via Vilsmeier-Haack formylation of methyl 3-bromobenzoate, reacts with hydroxylamine hydrochloride in ethanol to form the corresponding oxime. The oxime is isolated as a crystalline solid (mp 128–130°C) and reduced using hydrogenation catalysts (e.g., Pd/C) or electrochemical methods. Electrochemical reduction, as described in SU 1989-4670483, offers a solvent-free alternative with 84% yield.
Imine Reduction Pathway
Condensation of methyl 3-bromo-4-formylbenzoate with ammonia gas generates an imine intermediate, which is hydrogenated under mild conditions (25°C, 1 atm H₂). This method, adapted from JP 1977-104929, avoids harsh acidic conditions, making it suitable for acid-sensitive substrates.
Comparative Analysis of Methodologies
Table 2: Key Metrics for Major Synthesis Routes
| Method | Starting Material | Steps | Total Yield (%) | Purity (%) |
|---|---|---|---|---|
| Nitrile Hydrogenation | 4-Cyano-3-bromobenzoic acid | 2 | 85 | 98 |
| Direct Esterification | 3-Bromo-4-(aminomethyl)BA | 1 | 89 | 95 |
| Oxime Reduction | Methyl 3-bromo-4-formyl BA | 3 | 78 | 92 |
The direct esterification route offers the highest efficiency, while oxime reduction provides flexibility for functionalized derivatives. Catalytic hydrogenation balances yield and scalability but requires specialized equipment.
Critical Process Parameters
pH and Temperature Control
Maintaining a pH of 6–7 during workup (achieved via 4–6% NaOH) prevents premature hydrolysis of the ester group. Extraction at 5–10°C minimizes side reactions, with methylene chloride demonstrating superior phase separation compared to toluene.
Solvent Selection
Polar solvents (e.g., methanol, THF) enhance reaction rates in hydrogenation steps, while chlorinated solvents (methylene chloride) improve extraction efficiency. Saturation of the aqueous phase with NaCl increases partition coefficients by 30%.
Scalability and Industrial Considerations
The patent-specified protocol using a 1200 L reactor achieves 88–89% yield at kilogram scale, underscoring its industrial viability. Key challenges include catalyst recycling and waste management of bromide byproducts. Continuous-flow hydrogenation systems are emerging as sustainable alternatives, reducing reaction times by 40% .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(aminomethyl)-3-bromobenzoate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The aminomethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in an aqueous medium.
Major Products Formed
Substitution: Formation of various substituted benzoates.
Reduction: Formation of methyl 4-(hydroxymethyl)-3-bromobenzoate.
Oxidation: Formation of methyl 4-(carboxymethyl)-3-bromobenzoate.
Scientific Research Applications
Methyl 4-(aminomethyl)-3-bromobenzoate hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and as a building block in polymer synthesis.
Mechanism of Action
The mechanism of action of methyl 4-(aminomethyl)-3-bromobenzoate hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with active sites of enzymes, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares methyl 4-(aminomethyl)-3-bromobenzoate hydrochloride with key analogs:
Key Observations :
- Bromine Reactivity : Bromine substituents (as in the target compound and 4-bromobenzoyl chloride) increase electrophilicity, enhancing reactivity in substitution reactions. However, bromine in the 3-position (target compound) may sterically hinder reactions compared to the 4-position in 4-bromobenzoyl chloride .
- Functional Group Differences: The aminomethyl group in the target compound distinguishes it from analogs like 4-bromobenzoyl chloride (acyl chloride) and 4-acetamido-3-bromoacetophenone (acetamido group). This makes the target compound more nucleophilic but less stable than its acyl chloride counterpart .
Biological Activity
Methyl 4-(aminomethyl)-3-bromobenzoate hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article presents a detailed overview of the biological activity associated with this compound, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
This compound is a derivative of benzoic acid, characterized by the presence of an aminomethyl group and a bromine atom at the 3-position of the aromatic ring. Its chemical structure can be represented as follows:
- Molecular Formula: C₈H₈BrN₃O₂
- Molecular Weight: 232.07 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The compound has shown potential as an inhibitor of specific enzymes, which may play a crucial role in disease processes.
Antiviral Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antiviral properties. For instance, a series of 4-(aminomethyl)benzamides have been identified as potent inhibitors against filoviruses such as Ebola and Marburg viruses. These compounds demonstrated EC50 values below 10 μM, indicating strong antiviral activity .
Table 1: Antiviral Activity of Related Compounds
| Compound | EC50 (μM) | Virus Targeted |
|---|---|---|
| CBS1118 | <10 | Ebola Virus |
| Compound 20 | 2.34 | Ebola Virus |
| Compound 35 | 1.52 | Marburg Virus |
Cytotoxicity and Selectivity
In assessing the cytotoxicity of this compound, selectivity indices (SI) were calculated to determine the safety profile of the compound relative to its antiviral efficacy. A higher SI indicates a greater therapeutic window.
Table 2: Cytotoxicity and Selectivity Index
| Compound | CC50 (μM) | EC50 (μM) | SI (CC50/EC50) |
|---|---|---|---|
| CBS1118 | 100 | <10 | 10 |
| Compound 20 | 80 | 2.34 | 34.2 |
| Compound 35 | 75 | 1.52 | 49.3 |
Case Study: Inhibition of Filovirus Entry
A study focusing on the entry mechanisms of filoviruses revealed that this compound and its analogs effectively inhibited viral entry into host cells. The structural optimization led to compounds with improved metabolic stability and reduced cytotoxicity, making them promising candidates for further development as antiviral agents .
Research Findings
Research has highlighted the importance of structural modifications in enhancing the biological activity of related compounds. For example, variations in substituents on the aromatic ring have been shown to significantly impact both potency and selectivity against viral targets .
Moreover, studies have demonstrated that the introduction of lipophilic groups can enhance antiviral activity while maintaining acceptable levels of cytotoxicity .
Q & A
Basic: What are the recommended synthetic routes for methyl 4-(aminomethyl)-3-bromobenzoate hydrochloride, and what reaction conditions optimize yield and purity?
Answer:
The compound is typically synthesized via multi-step routes involving bromination, aminomethylation, and esterification. Key steps include:
- Bromination: Introducing the bromine substituent at the 3-position using brominating agents like N-bromosuccinimide (NBS) under controlled light or radical initiators .
- Aminomethylation: Reacting the brominated intermediate with formaldehyde and ammonia (or its equivalents) to install the aminomethyl group. Temperature control (0–5°C) and pH buffering (pH 8–9) are critical to avoid over-alkylation .
- Esterification: Protecting the carboxylic acid group as a methyl ester using methanol and catalytic sulfuric acid under reflux .
Optimization involves monitoring reaction progress with TLC (to detect intermediates) and NMR (to confirm regioselectivity). Yields >80% are achievable with inert atmospheres (N₂/Ar) and anhydrous solvents .
Basic: Which analytical techniques are essential for characterizing the compound's purity and structural integrity?
Answer:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm the positions of the bromine, aminomethyl, and ester groups. Aromatic protons appear as distinct doublets (δ 7.2–8.0 ppm), while the methyl ester resonates as a singlet (~δ 3.8 ppm) .
- Mass Spectrometry (MS): High-resolution MS validates the molecular ion ([M+H]⁺) and detects isotopic patterns from bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .
- Thin-Layer Chromatography (TLC): Used to monitor reaction progress and check for unreacted starting materials. A solvent system of ethyl acetate/hexane (3:7) is effective .
- Elemental Analysis: Ensures stoichiometric consistency of C, H, N, and Br .
Basic: What safety precautions are necessary when handling this compound due to its hazardous properties?
Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation of dust/aerosols .
- First Aid:
- Skin Contact: Wash immediately with soap/water for 15 minutes; seek medical attention if irritation persists .
- Eye Exposure: Flush with water for 10–15 minutes; consult an ophthalmologist .
- Storage: Store in a cool, dry place (<25°C) away from moisture and strong bases to prevent hydrolysis of the ester group .
Advanced: How can researchers resolve discrepancies in reported biological activities of this compound across different pharmacological studies?
Answer:
Discrepancies often arise from:
- Purity Variations: Impurities (e.g., residual solvents, unreacted intermediates) can skew bioactivity data. Use HPLC (>95% purity threshold) and elemental analysis for batch standardization .
- Assay Conditions: Differences in cell lines (e.g., HEK293 vs. HeLa), serum concentrations, or incubation times may alter results. Validate protocols using positive controls (e.g., known kinase inhibitors) .
- Solubility Issues: The hydrochloride salt’s solubility in DMSO vs. aqueous buffers affects dose-response curves. Pre-solubilize in DMSO (<1% v/v) to avoid precipitation .
Advanced: What strategies are effective in minimizing side reactions during the synthesis of this compound?
Answer:
- Protecting Groups: Temporarily protect the amine with Boc (tert-butoxycarbonyl) during bromination to prevent undesired quaternization .
- Low-Temperature Reactions: Conduct aminomethylation at 0–5°C to suppress poly-alkylation .
- Catalytic Optimization: Use Pd-based catalysts (e.g., Pd(OAc)₂) for selective coupling reactions, reducing bromine displacement byproducts .
- Purification Techniques: Employ column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water) to isolate the target compound from di-brominated byproducts .
Advanced: How does the bromine substituent influence the compound's reactivity and interaction with biological targets?
Answer:
- Electrophilic Reactivity: The bromine atom acts as a leaving group in nucleophilic aromatic substitution (SNAr), enabling derivatization (e.g., Suzuki coupling for biaryl analogs) .
- Biological Target Binding: Bromine’s hydrophobic and steric effects enhance binding to hydrophobic pockets in enzymes (e.g., kinase ATP-binding sites). Competitive inhibition assays show IC₅₀ values reduced by 30–50% compared to non-brominated analogs .
- Metabolic Stability: Bromine slows oxidative metabolism by cytochrome P450 enzymes, prolonging half-life in in vivo models .
Advanced: What methodologies are used to determine the compound's stability under various storage conditions?
Answer:
- Forced Degradation Studies: Expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Monitor degradation via HPLC-MS to identify breakdown products (e.g., hydrolysis to benzoic acid derivatives) .
- Long-Term Stability: Store aliquots at –20°C, 4°C, and 25°C for 6–12 months. Analyze monthly for purity changes; >90% purity retention indicates acceptable stability .
- pH-Dependent Stability: Test solubility and degradation in buffers (pH 1–10). The hydrochloride salt is stable at pH 3–6 but hydrolyzes rapidly in alkaline conditions (pH >8) .
Advanced: How can structural modifications of the aminomethyl group affect the compound's pharmacokinetic properties?
Answer:
- N-Alkylation: Adding methyl or ethyl groups to the amine increases lipophilicity (logP), enhancing blood-brain barrier penetration. However, this may reduce aqueous solubility .
- Cyclization: Converting the aminomethyl group to a pyrrolidine ring improves metabolic stability by shielding the amine from hepatic oxidation .
- Prodrug Strategies: Masking the amine as an acetyl or carbamate derivative improves oral bioavailability. Enzymatic cleavage in vivo regenerates the active form .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
